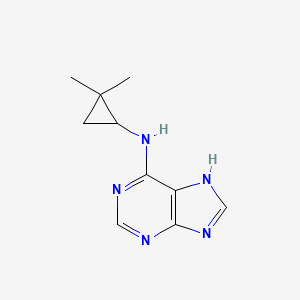![molecular formula C13H19FN2O2S B7587078 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained increasing attention in recent years due to its potential use in scientific research.
Mécanisme D'action
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA acts as a potent agonist of the cannabinoid receptor CB1 with a Ki value of 0.09 nM. It also exhibits high affinity for the CB2 receptor with a Ki value of 1.7 nM. The activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These effects ultimately lead to the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has been shown to induce a range of physiological and biochemical effects, including hypothermia, catalepsy, analgesia, and sedation. It also modulates the release of neurotransmitters such as dopamine, glutamate, and GABA. The exact mechanisms underlying these effects are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and safety considerations. Additionally, the lack of long-term safety data for 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA raises concerns about its potential toxicity and adverse effects.
Orientations Futures
Future research on 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA should focus on elucidating its mechanisms of action and identifying its potential therapeutic applications. This includes investigating its effects on various neurological and psychiatric disorders such as anxiety, depression, and addiction. Additionally, further studies are needed to determine the safety profile of 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA and its potential for abuse. Finally, the development of new synthetic cannabinoids with improved safety and efficacy profiles should be pursued.
Méthodes De Synthèse
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA is synthesized through a multistep process involving the reaction of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then subjected to N-methylation using formaldehyde and sodium cyanoborohydride. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has potential use in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It can be used to investigate the effects of cannabinoid receptor activation on neurotransmitter release, synaptic plasticity, and behavior. Additionally, 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA can be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-15-9-11-5-4-8-16(10-11)19(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQIDWAVLCRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)